Ethyl sorbate
Description
Ethyl sorbate (ethyl 2,4-hexadienoate) is an ester derived from sorbic acid, a widely used food preservative. It serves multiple roles, including as a flavoring agent in fermented products (e.g., wines, doubanjiang) , a preservative in disinfectants , and a substrate in organic synthesis (e.g., bromination and hydroformylation reactions) . Its antimicrobial properties, though weaker than other sorbate derivatives, are enhanced when combined with ethanol or potassium sorbate . This compound’s physicochemical properties, such as moderate lipophilicity and controlled evaporation rates, make it suitable for applications requiring targeted release .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2396-84-1, 5941-48-0 | |
| Record name | Ethyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL SORBATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
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| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
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| Record name | ETHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Ethyl sorbate can be synthesized through several methods:
Direct Esterification: This involves the reaction of sorbic acid with ethanol under azeotropic conditions.
Catalysis of Supported p-Toluenesulfonic Acid: This method improves the yield and purity of this compound by minimizing side reactions and allowing for the recovery and reuse of the catalyst.
Chemical Reactions Analysis
Ethyl sorbate undergoes various chemical reactions, including:
Addition Reactions: The addition of chlorine and bromine to this compound results in the formation of 1,2- and 1,a-dihalo products.
Oxidation and Reduction:
Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles.
Scientific Research Applications
Food Industry
Ethyl sorbate is primarily recognized for its role as a food preservative. It effectively inhibits the growth of various microorganisms, including bacteria, yeasts, and molds. The antimicrobial activity is attributed to its ability to interact with microbial cell membranes, leading to cell death through leakage of cellular contents .
Case Study: Use in Sparkling Wine
A study examined the efficacy of sorbic acid as a preservative in sparkling wine produced via the Charmat method. While effective at inhibiting yeast growth, the addition of sorbic acid led to the formation of this compound, which imparted an undesirable odor after six months of storage, making it unsuitable for sparkling wines .
Pharmaceutical Applications
This compound's biocompatibility and antimicrobial properties make it a candidate for pharmaceutical applications. Research has shown that it can enhance the antimicrobial spectrum while maintaining safety profiles compared to other preservatives like potassium sorbate .
Comparative Biocompatibility Studies
A comparative study assessed the cytotoxicity of various sorbate derivatives on Caco-2 cells. This compound demonstrated lower cytotoxicity compared to isopropyl sorbate and potassium sorbate, indicating its potential as a safer alternative in pharmaceutical formulations .
Material Science
In materials science, this compound serves as a monomer for producing biodegradable polymers. Research indicates that copolymers formed from this compound exhibit desirable thermal properties and degradation profiles under specific conditions .
Case Study: Degradable Polymers
A study reported on alternating copolymers synthesized from alkyl sorbates and oxygen. These polymers showed promise as a new class of degradable materials with applications in environmental sustainability .
Cosmetic Applications
This compound has been investigated for its transdermal penetration properties in cosmetic formulations. Studies have shown that it can enhance skin retention and permeation of active ingredients when used in formulations designed for skin application .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of ethyl sorbate involves its interaction with microbial cells. It is believed that only the nonionized form of sorbate can enter the cells, where it disrupts cellular processes and inhibits microbial growth. Specific signaling pathways sense the presence of sorbate ions and upregulate defense mechanisms .
Comparison with Similar Compounds
Cytotoxicity Profile
Ethyl sorbate exhibits intermediate cytotoxicity among sorbate derivatives. Key findings include:
- MTT Assay : this compound and sorbic acid showed IC₅₀ values <0.045% w/w, while isopropyl sorbate had an IC₅₀ of 0.32% w/w. Potassium sorbate was the least toxic (IC₅₀ >0.75% w/w) .
- Flow Cytometry: Isopropyl sorbate caused 68% cell death, significantly higher than this compound (28%) and potassium sorbate. This is attributed to isopropyl sorbate’s higher lipophilicity and non-pH-dependent membrane permeability .
Table 1: Cytotoxicity of Sorbate Derivatives
| Compound | IC₅₀ (MTT Assay) | Cell Death (Flow Cytometry) |
|---|---|---|
| This compound | <0.045% w/w | 28% |
| Isopropyl sorbate | 0.32% w/w | 68% |
| Potassium sorbate | >0.75% w/w | 10% |
| Sorbic acid | <0.045% w/w | 28% |
Antimicrobial Activity
- Bacteria/Fungi : Isopropyl sorbate showed superior activity against S. aureus, E. coli, and C. albicans, while this compound exceeded sorbic acid only against E. coli and C. albicans .
- Synergism: Combining this compound with ethanol or potassium sorbate enhances antimicrobial effects, particularly in meat and silage preservation .
Table 2: Antimicrobial Efficacy Against Common Pathogens
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | Low | Moderate | Moderate |
| Isopropyl sorbate | High | High | High |
| Potassium sorbate | Low | Low | Low |
| Sorbic acid | Moderate | Moderate | Moderate |
Role in Food and Agriculture
- Silage Preservation: this compound inhibits yeast growth, reducing ethanol and ethyl ester formation in high-moisture corn silage. However, potassium sorbate is more effective at improving aerobic stability .
- Flavor Impact : In wines and fermented pastes, this compound negatively affects aromas like "green bell pepper" and "fresh wood," unlike ethyl lactate or ethyl acetate, which contribute positively .
Table 3: Impact on Fermentation Byproducts
| Compound | Ethanol Inhibition | Ethyl Ester Inhibition | Aroma Influence |
|---|---|---|---|
| This compound | Moderate | Moderate | Negative |
| Potassium sorbate | High | High | Neutral |
| Sodium benzoate | High | High | Neutral |
Biological Activity
Ethyl sorbate, a fatty acid ester formed from the reaction between sorbic acid and ethanol, has garnered significant attention due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antimicrobial effectiveness, biocompatibility, and potential applications in various fields.
This compound is characterized by the chemical formula and is known for its pleasant fruity aroma, making it a popular choice in the food and fragrance industries. The compound's structure includes a conjugated double bond system that plays a crucial role in its biological activity, particularly in disrupting microbial cell membranes .
Antimicrobial Activity
Mechanism of Action
The antimicrobial properties of this compound are primarily attributed to its ability to disrupt the cell membranes of bacteria and fungi. The conjugated double bonds interact with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism has been demonstrated through various studies examining its efficacy against a range of microorganisms.
Comparative Studies
A study comparing the antimicrobial effects of this compound with other sorbate derivatives revealed significant differences in their effectiveness. The following table summarizes the IC50 values obtained from MTT assays for different compounds:
| Compound | IC50 Value (w/w) |
|---|---|
| This compound | <0.045% |
| Sorbic Acid | <0.045% |
| Isopropyl Sorbate | 0.32% |
| Potassium Sorbate | >0.75% |
These results indicate that this compound exhibits strong antimicrobial activity, comparable to that of sorbic acid but more effective than potassium sorbate .
Biocompatibility Studies
In addition to its antimicrobial properties, this compound has been evaluated for its biocompatibility. In vitro studies using Caco-2 cells assessed cell viability through various assays, including MTT and Neutral Red assays. The findings showed that while this compound is effective against pathogens, it also maintains a favorable safety profile for human cells:
- MTT Assay Results : this compound demonstrated low cytotoxicity at concentrations below 0.045% w/w.
- Flow Cytometry Analysis : Results indicated minimal necrosis or apoptosis at effective antimicrobial concentrations .
Case Studies and Applications
This compound's unique properties make it suitable for various applications:
- Food Preservation : Its potent antimicrobial activity allows for extended shelf life in food products without compromising safety.
- Pharmaceuticals : this compound can serve as an effective preservative in liquid formulations, reducing microbial contamination risks.
- Cosmetics : Due to its pleasant aroma and antimicrobial properties, it is an attractive ingredient in personal care products.
Q & A
Q. What are the key structural and molecular characteristics of ethyl sorbate, and how do they influence its reactivity?
this compound (C₈H₁₂O₂) is an ester of sorbic acid, with a conjugated diene system (2E,4E-hexadienoate) that confers UV absorption and reactivity in Diels-Alder reactions . Its molecular weight (140.18 g/mol) and IUPAC name (ethyl (2E,4E)-2,4-hexadienoate) are critical for spectral identification (e.g., GC-MS, IR). The stereochemistry affects antimicrobial activity, as the (E,E)-isomer is more stable and bioactive compared to other stereoisomers .
Q. How can this compound be synthesized efficiently at the laboratory scale?
A validated method involves acid-catalyzed esterification using supported p-toluenesulfonic acid (PTSA) on montmorillonite. Key steps:
- Catalyst preparation : Acid-activated montmorillonite is impregnated with PTSA (25–35% w/w) via stirring and vacuum drying, achieving 33–37% loading .
- Reaction conditions : Mix sorbic acid with ethanol in a molar ratio of 1:3, add 5–10% catalyst (w/w), and reflux at 70–80°C for 4–6 hours. Monitor conversion via TLC or GC.
- Product purification : Filter the catalyst, neutralize, and distill under reduced pressure to isolate this compound (yield: 85–92%, purity >95%) .
Q. What is the mechanism of this compound’s antimicrobial activity, and how does pH affect its efficacy?
this compound inhibits microbial growth by disrupting cell membrane integrity and inactivating enzymes (e.g., dehydrogenases). Its undissociated form is more effective at pH < 6.0, as protonation enhances membrane permeability. Above pH 6.5, activity diminishes due to ionization. Studies show stronger inhibition against catalase-positive bacteria (e.g., Bacillus spp.) and fungi (e.g., Aspergillus) compared to lactic acid bacteria, which can metabolize it into this compound derivatives .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for this compound synthesis to minimize side reactions?
Advanced optimization requires:
- Catalyst characterization : Use BET analysis to confirm montmorillonite’s surface area (>200 m²/g) and XRD to verify PTSA dispersion .
- Kinetic studies : Conduct time-course GC-MS to identify intermediates (e.g., sorbic acid anhydride) and model reaction rates.
- Recycling tests : Reuse the catalyst for 5–10 cycles; a >10% drop in yield indicates leaching, addressed by adjusting PTSA loading or support activation .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?
Contradictions arise from strain-specific tolerance (e.g., Zygosaccharomyces rouxii resistance via lipid membrane adaptation) or metabolite interference (e.g., this compound degradation by Lactobacillus). Mitigation approaches:
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., fermented foods), and how are they addressed?
Challenges include co-elution with esters (e.g., ethyl acetate) and matrix interference. Solutions:
- GC-MS parameters : Use a DB-5MS column (30 m × 0.25 mm), splitless injection, and SIM mode for m/z 140 (molecular ion) and 95 (base peak).
- Sample prep : Solid-phase extraction (C18 cartridges) with 70% methanol elution reduces lipids/proteins .
Q. How does this compound’s biocompatibility compare to other sorbate derivatives in pharmaceutical applications?
Comparative studies using MTT and Neutral Red assays show this compound has higher cytotoxicity (IC₅₀ <0.045% w/w) than potassium sorbate (IC₅₀ >0.75% w/w). Flow cytometry reveals membrane damage in fibroblasts at 0.1% w/w. For safer use, combine with biocompatible carriers (e.g., cyclodextrins) or limit concentrations to <0.01% in topical formulations .
Q. What experimental designs assess the sensory impact of this compound in food preservation?
- Threshold determination : Train sensory panels to detect this compound in model systems (e.g., wine) using triangle tests. Reported thresholds: 130 mg/L (wine) .
- Volatile analysis : HS-SPME-GC-MS quantifies this compound and off-flavor metabolites (e.g., 1,3-pentadiene) .
Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
